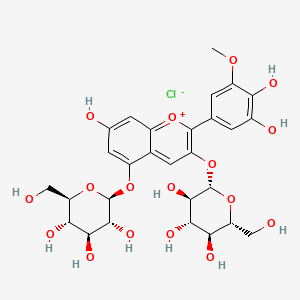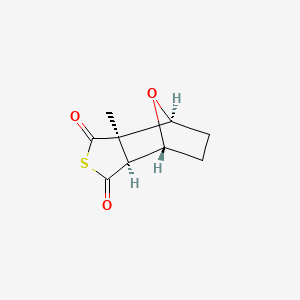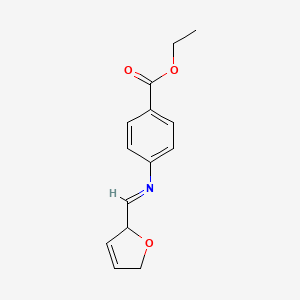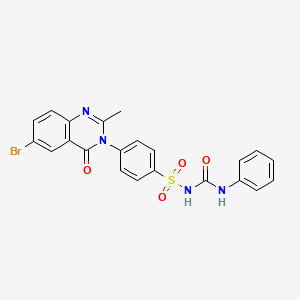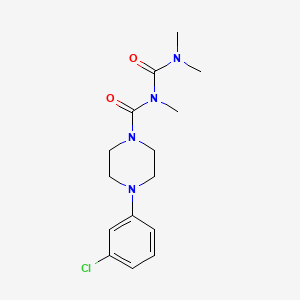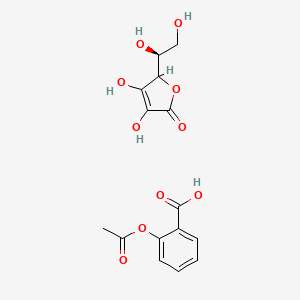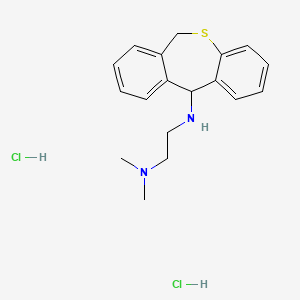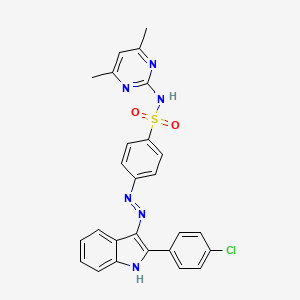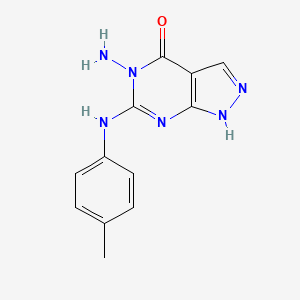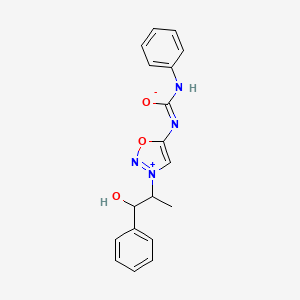
2-Hydroxymesocarb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxymesocarb is a hydroxylated derivative of mesocarb, a central nervous system stimulantIts molecular formula is C18H18N4O3, and it has a molecular weight of 338.36 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymesocarb involves hydroxylation of mesocarb. One common method includes the use of formaldehyde and potassium cyanide in an aqueous solution, followed by acidification with hydrochloric acid . The reaction mixture is then cooled, and the product is extracted and purified.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including hydroxylation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxymesocarb undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .
Applications De Recherche Scientifique
2-Hydroxymesocarb has several scientific research applications:
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of analytical methods for detecting prohibited substances in sports.
Mécanisme D'action
The mechanism of action of 2-Hydroxymesocarb involves its interaction with central nervous system receptors. It is believed to exert its effects by modulating neurotransmitter release and uptake, particularly dopamine and norepinephrine. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Hydroxymesocarb: Another hydroxylated derivative of mesocarb.
Dihydroxymesocarb: Contains two hydroxyl groups.
Trihydroxymesocarb: Contains three hydroxyl groups.
Uniqueness: 2-Hydroxymesocarb is unique due to its specific hydroxylation pattern, which influences its metabolic stability and biological activity. Its distinct chemical structure makes it a valuable reference compound in analytical chemistry and doping control .
Propriétés
Numéro CAS |
72460-72-1 |
|---|---|
Formule moléculaire |
C18H18N4O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N'-[3-(1-hydroxy-1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate |
InChI |
InChI=1S/C18H18N4O3/c1-13(17(23)14-8-4-2-5-9-14)22-12-16(25-21-22)20-18(24)19-15-10-6-3-7-11-15/h2-13,17,23H,1H3,(H-,19,20,21,24) |
Clé InChI |
YRPWBKHNPMJKBK-UHFFFAOYSA-N |
SMILES isomérique |
CC(C(C1=CC=CC=C1)O)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC=C3)\[O-] |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


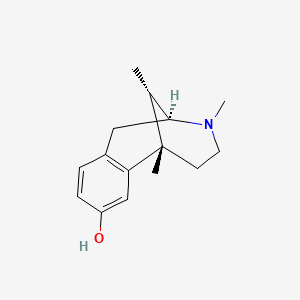
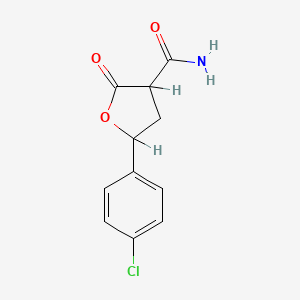
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
